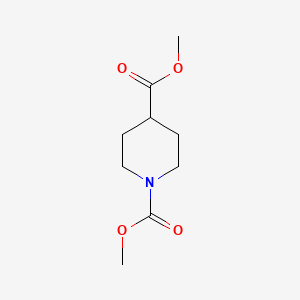
Ácido 6-aminoquinolina-4-carboxílico
Descripción general
Descripción
6-Aminoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Aminoquinoline-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Aminoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades estructurales y electrónicas
Se realizó un estudio computacional basado en el enfoque DFT/TD-DFT para explorar diversas propiedades de la 6-aminoquinolina . Se exploraron los parámetros geométricos, los orbitales moleculares (MO), los espectros electrónicos, el potencial electrostático y la superficie molecular de la 6-aminoquinolina .
Aplicaciones ópticas no lineales (NLO)
Las propiedades NLO (polarizabilidad, hiperpolarizabilidad de primer orden y momento dipolar) de la 6-aminoquinolina se calcularon utilizando diferentes funcionales híbridos . Los valores estimados indican que la 6-aminoquinolina puede considerarse una molécula deseable para estudios adicionales de las aplicaciones NLO .
Investigación fotoquímica y fotofísica
En las últimas décadas, se ha llevado a cabo la investigación fotoquímica y fotofísica sobre las aminoquinolinas, ya que muestran una amplia gama de comportamientos químicos y biológicos .
Optoelectrónica
Los derivados de la quinolina, incluida la 6-aminoquinolina, se utilizan a menudo en optoelectrónica debido a su reactividad química, estabilidad térmica, transferencia de electrones y capacidades de emisión . Son esenciales para la fabricación de nuevos dispositivos OLED .
Síntesis orgánica
Los ácidos carboxílicos, incluido el ácido 6-aminoquinolina-4-carboxílico, tienen aplicaciones en la síntesis orgánica . Se pueden utilizar en la preparación de varios compuestos orgánicos .
Mecanismo De Acción
Target of Action
It is known that 4-aminoquinolines, a class to which this compound belongs, have been important drugs for the control and eradication of malaria .
Mode of Action
They also depress respiration and cause diplopia, dizziness, and nausea .
Biochemical Pathways
Quinoline, a core structure in this compound, is known to have a broad spectrum of bioactivity and has been used as a core template in drug design .
Pharmacokinetics
Due to the weak base properties of 4-aminoquinolines, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .
Result of Action
A computational study based on the dft/td-dft approach was performed to explore various properties of 6-aminoquinoline, a related compound .
Action Environment
It is known that the synthesis of quinoline derivatives has been carried out using various protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Análisis Bioquímico
Biochemical Properties
6-Aminoquinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby affecting DNA replication and transcription . Additionally, 6-Aminoquinoline-4-carboxylic acid can bind to specific proteins, altering their conformation and function. These interactions are essential for its antimicrobial and antimalarial activities .
Cellular Effects
The effects of 6-Aminoquinoline-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interfere with the signaling pathways involved in cell proliferation and apoptosis, leading to altered cell growth and survival . Furthermore, 6-Aminoquinoline-4-carboxylic acid can affect the expression of genes related to oxidative stress and inflammation, thereby modulating the cellular response to these conditions .
Molecular Mechanism
At the molecular level, 6-Aminoquinoline-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the production of essential biomolecules. Additionally, 6-Aminoquinoline-4-carboxylic acid can interact with DNA and RNA, disrupting their structure and function . These interactions can result in the inhibition of gene expression and protein synthesis, contributing to its antimicrobial and antimalarial effects .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Aminoquinoline-4-carboxylic acid over time in laboratory settings are critical factors that influence its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that 6-Aminoquinoline-4-carboxylic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 6-Aminoquinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit potent antimicrobial and antimalarial activities with minimal toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
6-Aminoquinoline-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of active and inactive metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of specific metabolites . The interactions of 6-Aminoquinoline-4-carboxylic acid with metabolic enzymes are crucial for its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 6-Aminoquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester 6-Aminoquinoline-4-carboxylic acid within specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are essential for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-Aminoquinoline-4-carboxylic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, where it exerts its biological effects . The localization of 6-Aminoquinoline-4-carboxylic acid within these compartments can influence its activity and function, contributing to its overall therapeutic potential .
Propiedades
IUPAC Name |
6-aminoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHIJZQFESWNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656516 | |
| Record name | 6-Aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859924-25-7 | |
| Record name | 6-Aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2-Hydroxyethoxy)-5-methylphenyl]ethanone](/img/structure/B1499026.png)









![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)
